

"Methyl 3,4-dihydro-2H-benzoxazine-6-carboxylate molecular weight"

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Compound of Interest

Compound Name: Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate

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Technical Guide: Methyl 3,4-dihydro-2H-benzoxazine-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3,4-dihydro-2H-benzoxazine-6-carboxylate, including its chemical properties, a representative synthetic approach, and potential pharmacological relevance based on related structures.

Core Compound Data

Methyl 3,4-dihydro-2H-benzoxazine-6-carboxylate is a heterocyclic organic compound. Its molecular structure and properties are fundamental for its application in research and drug discovery. A closely related compound, Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate, is also included for comparative purposes.

Property	Methyl 3,4-dihydro-2H-benzoxazine-6-carboxylate	Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
Molecular Formula	C ₁₀ H ₁₁ NO ₃	C ₁₀ H ₉ NO ₄
Molecular Weight	193.2 g/mol	207.18 g/mol
CAS Number	886455-82-3 (representative)	202195-67-3

Representative Synthetic Protocol

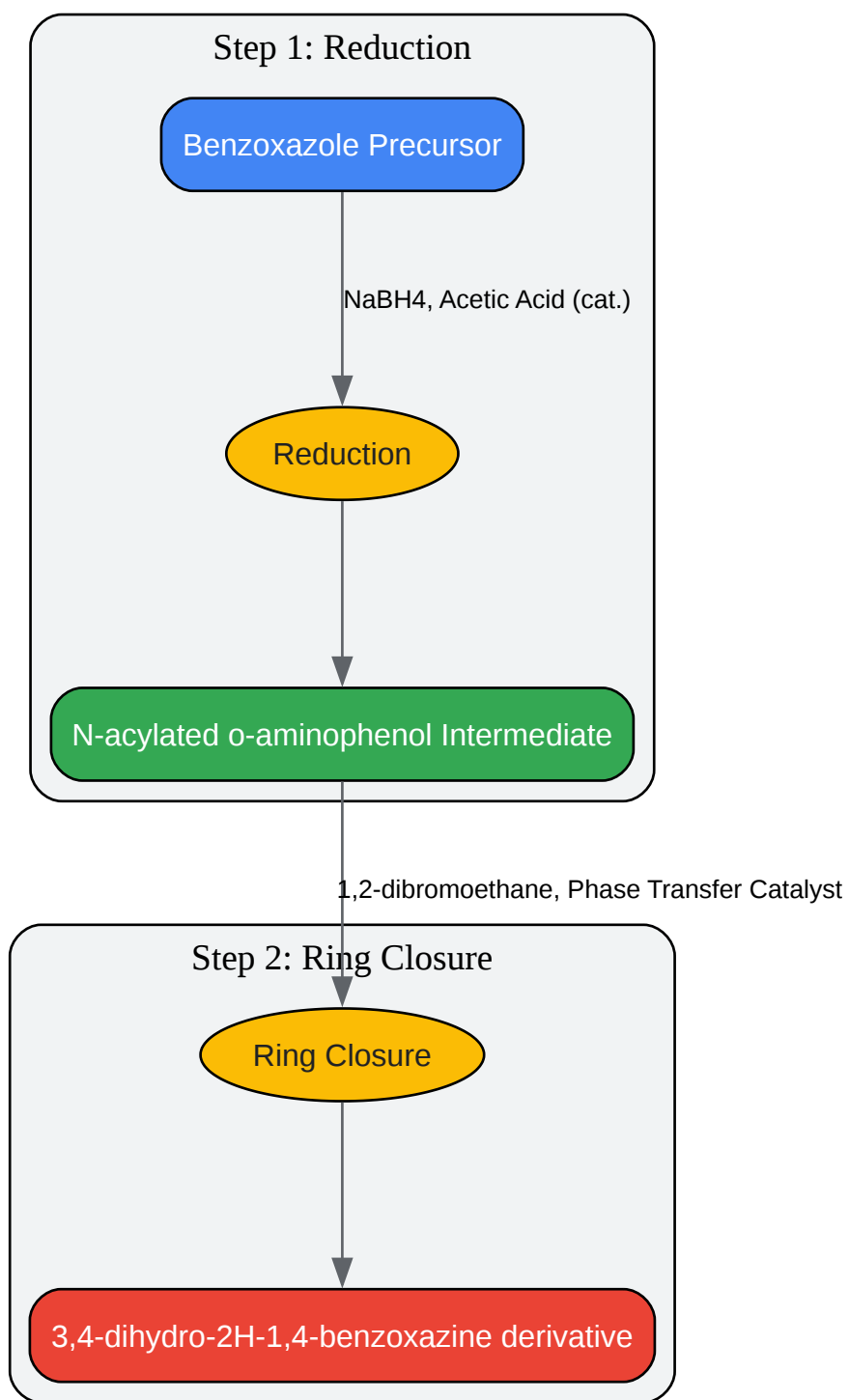
While a specific, detailed experimental protocol for the synthesis of Methyl 3,4-dihydro-2H-benzoxazine-6-carboxylate is not readily available in the surveyed literature, a general and efficient two-step sequence for creating 3,4-dihydro-2H-1,4-benzoxazine derivatives has been described. This process typically starts from commercially available benzoxazoles.

General Experimental Procedure:

A representative synthesis involves the following key steps:

- **Reduction of Benzoxazole Precursor:** The appropriately substituted benzoxazole is reduced. A common method employs sodium borohydride in the presence of a catalytic amount of acetic acid. This step opens the oxazole ring to form an N-acylated o-aminophenol intermediate.
- **Ring Closure Reaction:** The intermediate from the first step undergoes a ring closure reaction to form the 3,4-dihydro-2H-1,4-benzoxazine ring system. This can be achieved by reacting the intermediate with a suitable dielectrophile, such as 1,2-dibromoethane, often under phase transfer conditions.

The following diagram illustrates a generalized workflow for the synthesis of a 3,4-dihydro-2H-1,4-benzoxazine derivative.



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Generalized Synthetic Workflow

Potential Pharmacological Relevance and Signaling Pathways

While specific biological data for Methyl 3,4-dihydro-2H-benzooxazine-6-carboxylate is limited, the broader class of 3,4-dihydro-2H-benzo[1,4]oxazine derivatives has been identified as potent antagonists of the 5-HT₆ serotonin receptor.^[1] The 5-HT₆ receptor, a G-protein coupled receptor (GPCR), is primarily expressed in the brain and is a target for cognitive disorders and obesity.

Antagonism of the 5-HT₆ receptor typically involves the modulation of downstream signaling cascades. A simplified, hypothetical signaling pathway illustrating the consequence of 5-HT₆ receptor antagonism is presented below.



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Hypothetical 5-HT₆ Antagonism Pathway

This guide provides a foundational understanding of Methyl 3,4-dihydro-2H-benzooxazine-6-carboxylate for research and development purposes. Further investigation into specific synthetic protocols and detailed pharmacological profiling is warranted to fully elucidate its potential.

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References

- 1. 3,4-Dihydro-2H-benzo[1,4]oxazine derivatives as 5-HT₆ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

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